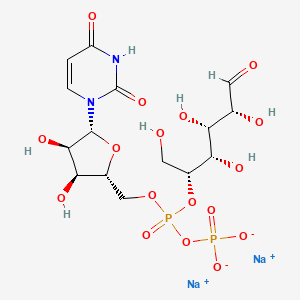

Uridine 5-diphosphoglucose disodium salt

Vue d'ensemble

Description

Uridine 5-diphosphoglucose disodium salt is a nucleotide sugar that plays a crucial role in various biochemical processes. It consists of a uracil base, ribose sugar, and two phosphate groups. This compound is involved in the biosynthesis of glycogen, glycoproteins, glycolipids, and polysaccharides in both animals and microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Uridine 5-diphosphoglucose disodium salt can be synthesized through the reaction of uridine triphosphate (UTP) with glucose-1-phosphate, catalyzed by the enzyme uridine diphosphate glucose pyrophosphorylase . The reaction conditions typically involve a pH of 7.6 and a temperature of 25°C .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are optimized to produce high yields of the compound through fermentation processes .

Analyse Des Réactions Chimiques

Types of Reactions

Uridine 5-diphosphoglucose disodium salt undergoes various chemical reactions, including:

Glycosylation: It acts as a glycosyl donor in glycosylation reactions, transferring glucose to acceptor molecules.

Hydrolysis: It can be hydrolyzed to produce uridine monophosphate and glucose-1-phosphate.

Common Reagents and Conditions

Glycosylation: Common reagents include glycosyltransferases and acceptor molecules such as proteins or lipids.

Hydrolysis: This reaction can be catalyzed by enzymes such as glycosidases under mild acidic conditions.

Major Products

Applications De Recherche Scientifique

Uridine 5-diphosphoglucose disodium salt has a wide range of scientific research applications:

Mécanisme D'action

Uridine 5-diphosphoglucose disodium salt exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases to transfer glucose to acceptor molecules, thereby participating in the biosynthesis of glycogen, glycoproteins, and glycolipids . Additionally, it acts as an agonist of the P2Y14 receptor, which is involved in the regulation of inflammation and neutrophil polarization .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine 5-diphosphate galactose disodium salt: Similar in structure but contains galactose instead of glucose.

Uridine 5-diphosphate glucuronic acid disodium salt: Contains glucuronic acid instead of glucose.

Uridine 5-diphosphate N-acetylglucosamine disodium salt: Contains N-acetylglucosamine instead of glucose.

Uniqueness

Uridine 5-diphosphoglucose disodium salt is unique due to its specific role in the biosynthesis of glucose-containing biomolecules and its function as an agonist of the P2Y14 receptor, which is not shared by all similar compounds .

Activité Biologique

Uridine 5-diphosphoglucose disodium salt (UDP-D-Glucose) is a nucleotide sugar that serves as a critical precursor in the biosynthesis of various glycoconjugates, including oligosaccharides, polysaccharides, glycoproteins, and glycolipids. Its biological activity is primarily linked to its role as an agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in neuroimmune signaling. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂

- Molecular Weight : 456.231 g/mol

- CAS Number : 28053-08-9

- Solubility : Soluble in water (50 mg/mL) .

UDP-D-Glucose acts as an agonist for the P2Y14 receptor, which is implicated in various physiological processes, including immune responses and inflammation. Upon binding to this receptor, UDP-D-Glucose initiates intracellular signaling cascades that can affect cellular functions such as proliferation and differentiation.

P2Y14 Receptor Activation

The activation of the P2Y14 receptor by UDP-D-Glucose has been shown to mediate several biological effects:

- Neuroimmune Modulation : UDP-D-Glucose influences immune cell signaling pathways, potentially affecting inflammatory responses.

- Regulation of Hyaluronic Acid Synthesis : UDP-glucose dehydrogenase (UGDH), which utilizes UDP-D-Glucose as a substrate, plays a crucial role in synthesizing hyaluronic acid, an important component of the extracellular matrix .

1. Glycoconjugate Synthesis

UDP-D-Glucose is essential in synthesizing glycosaminoglycans and other polysaccharides that are vital for cellular structure and function. It serves as a substrate for various glycosyltransferases that facilitate the transfer of glucose to growing polysaccharide chains.

2. Immune Response Modulation

Research indicates that UDP-D-Glucose can modulate immune responses through its interaction with the P2Y14 receptor. For instance, studies have demonstrated that treatment with UDP-D-Glucose can enhance the activity of fibroblast-like synoviocytes (FLS), leading to increased hyaluronic acid release under certain cytokine stimuli .

Study 1: UGDH Activity Regulation

A study investigated the regulation of UDP-glucose dehydrogenase (UGDH) activity in fibroblast-like synoviocytes. The results showed that treatment with platelet-derived growth factor (PDGF) significantly increased UGDH activity and hyaluronic acid release compared to serum-free conditions . This highlights UDP-D-Glucose's role in modulating enzyme activity linked to extracellular matrix components.

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of uridine derivatives revealed that modifications at specific positions on the uracil moiety can significantly alter the potency of these compounds as P2Y14 receptor agonists. For example, a 2-thiouracil analogue exhibited a seven-fold higher potency compared to UDP-D-Glucose . This underscores the importance of chemical structure in determining biological activity.

Comparative Table of Biological Effects

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-6(20)10(22)11(23)7(4-19)33-36(30,34-35(27,28)29)31-5-8-12(24)13(25)14(32-8)17-2-1-9(21)16-15(17)26;;/h1-3,6-8,10-14,19-20,22-25H,4-5H2,(H,16,21,26)(H2,27,28,29);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,14+,36?;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRYLHOLECXBCD-VLQZIUFZSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.